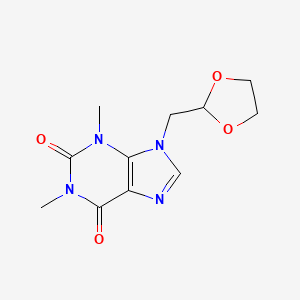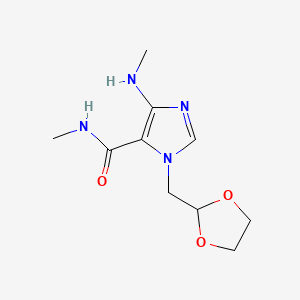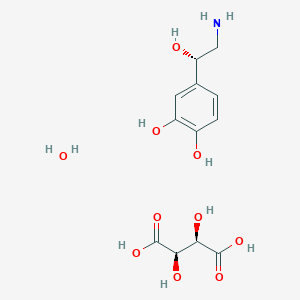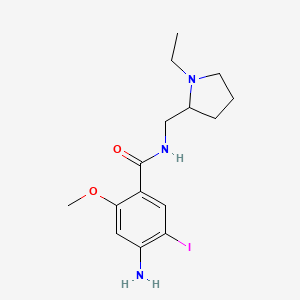
Amisulprid EP-Verunreinigung C
Übersicht
Beschreibung
Amisulpride EP Impurity C, also known as 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, is a chemical compound with the molecular formula C15H22IN3O2 and a molecular weight of 403.26 g/mol . It is an impurity associated with the antipsychotic drug amisulpride, which is used to treat schizophrenia and other mental health disorders .
Wissenschaftliche Forschungsanwendungen
Amisulpride EP Impurity C has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the impurity profiling of amisulpride formulations. This helps ensure the safety and efficacy of the drug by identifying and quantifying impurities.
Analytical Chemistry: It is used in the development and validation of analytical methods, such as high-performance liquid chromatography and mass spectrometry.
Toxicological Studies: It is used to study the toxicological profile of amisulpride and its impurities, contributing to the overall safety assessment of the drug.
Wirkmechanismus
Target of Action
Amisulpride EP Impurity C, also known as Amisulpride, is a selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a part of the brain involved in emotional responses .
Mode of Action
Amisulpride EP Impurity C interacts with its targets, the dopamine D2 and D3 receptors, by selectively binding to them . This binding inhibits the activity of these receptors, thereby reducing the effects of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . Notably, Amisulpride EP Impurity C has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .
Biochemical Pathways
The primary biochemical pathway affected by Amisulpride EP Impurity C is the dopaminergic pathway. By selectively blocking dopamine D2 and D3 receptors, Amisulpride EP Impurity C modulates the activity of this pathway, particularly in the limbic system . This modulation can alleviate both positive and negative symptoms of schizophrenia and exhibit antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .
Pharmacokinetics
Following intravenous administration, the peak plasma concentration of Amisulpride EP Impurity C is achieved at the end of the infusion period, and the plasma concentration decreases by 50% within approximately 15 minutes . It is known to be substantially excreted by the kidneys, and patients with severe renal impairment may have increased systemic exposure and an increased risk of adverse reactions .
Result of Action
The molecular and cellular effects of Amisulpride EP Impurity C’s action primarily involve the modulation of dopamine activity in the brain. By selectively blocking dopamine D2 and D3 receptors, Amisulpride EP Impurity C can alleviate symptoms of schizophrenia and exhibit antidepressant properties . It is also reported to inhibit clozapine-induced sialorrhea .
Action Environment
The action, efficacy, and stability of Amisulpride EP Impurity C can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and resulting efficacy can be affected by the patient’s renal function, as Amisulpride EP Impurity C is substantially excreted by the kidneys . Additionally, the drug’s action can be influenced by the presence of other medications, as well as the patient’s age and body weight .
Biochemische Analyse
Biochemical Properties
Amisulpride EP Impurity C interacts with various biomolecules, particularly dopamine receptors . It is known to have a high affinity for D2 and D3 receptors . The nature of these interactions is antagonistic, meaning that Amisulpride EP Impurity C binds to these receptors and inhibits their activity .
Cellular Effects
Amisulpride EP Impurity C has significant effects on various types of cells and cellular processes. It influences cell function by interacting with dopamine receptors, which play a crucial role in cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of Amisulpride EP Impurity C involves binding interactions with dopamine D2 and D3 receptors . By binding to these receptors, it inhibits their activity, leading to changes in cell signaling and potentially gene expression .
Metabolic Pathways
Amisulpride EP Impurity C is involved in the dopamine receptor pathway
Vorbereitungsmethoden
The preparation of Amisulpride EP Impurity C involves several synthetic routes and reaction conditions. One method includes the self-condensation reaction of a precursor compound in the presence of a condensing agent and an activating agent at temperatures ranging from 10°C to 70°C . The molar ratios of the precursor compound to the condensing and activating agents are typically 1:0.4-0.7 . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Amisulpride EP Impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Amisulpride EP Impurity C can be compared with other impurities and related compounds of amisulpride, such as:
Amisulpride EP Impurity A: 2-(Aminomethyl)-1-ethylpyrrolidine
Amisulpride EP Impurity B: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide
Amisulpride EP Impurity D: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide
These impurities differ in their chemical structures and properties, which can affect their behavior in pharmaceutical formulations and their potential impact on drug safety and efficacy.
Eigenschaften
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQXFWDVKMXKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


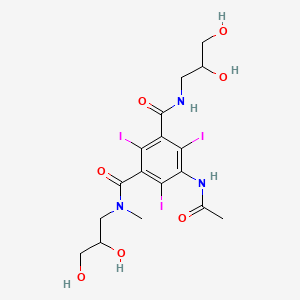
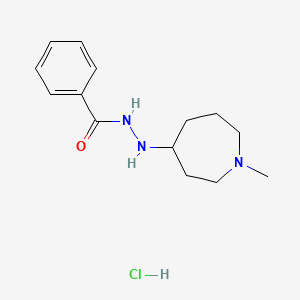


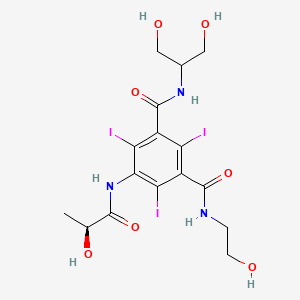
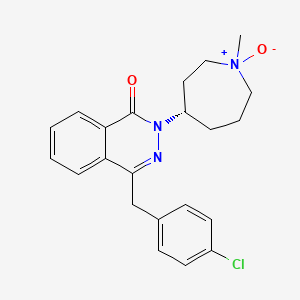
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
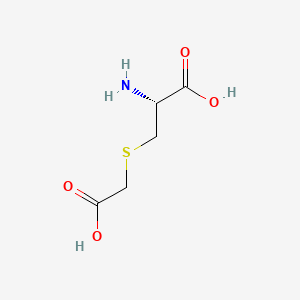
![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
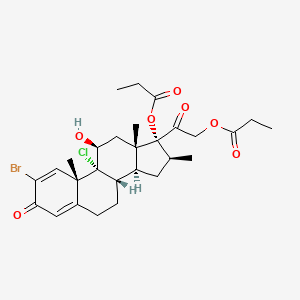
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
